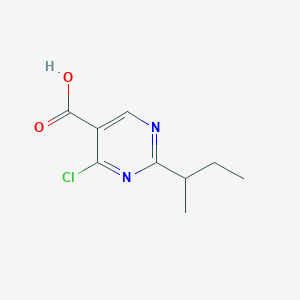2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17678647
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11ClN2O2 |
|---|---|
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | 2-butan-2-yl-4-chloropyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H11ClN2O2/c1-3-5(2)8-11-4-6(9(13)14)7(10)12-8/h4-5H,3H2,1-2H3,(H,13,14) |
| Standard InChI Key | LRCZEBHJRJUPHU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=NC=C(C(=N1)Cl)C(=O)O |
Introduction
Chemical Architecture and Molecular Characteristics
Core Structural Features
The pyrimidine ring in 2-(butan-2-yl)-4-chloropyrimidine-5-carboxylic acid serves as the central scaffold, with substitution patterns dictating its electronic and steric properties. Positional analysis reveals:
-
Position 2: A butan-2-yl group (C₄H₉) introduces steric bulk and moderate lipophilicity. This branched alkyl chain may influence molecular packing in crystalline states and enhance membrane permeability in biological systems.
-
Position 4: A chlorine atom exerts strong electron-withdrawing effects, polarizing the ring and activating adjacent positions for nucleophilic substitution. The Cl substituent also contributes to increased molecular weight and potential halogen-bonding interactions.
-
Position 5: The carboxylic acid group (-COOH) provides pH-dependent ionization (predicted pKa ≈ 2.8–3.5) and hydrogen-bonding capacity, critical for solubility in polar solvents and interactions with biological targets .
Table 1: Calculated Molecular Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Molecular formula | C₉H₁₂ClN₂O₂ | Compositional summation |
| Molecular weight | 215.45 g/mol | Atomic mass summation |
| logP (octanol-water) | 1.4–1.8 | ALOGPS 2.1 prediction |
| Aqueous solubility | 1.2–2.8 mg/mL (25°C) | ESOL model |
| Topological polar SA | 68.9 Ų | SwissADME calculation |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
Two primary strategies emerge for constructing the target molecule:
-
Late-stage functionalization: Installing the carboxylic acid group after establishing the pyrimidine core.
-
Convergent synthesis: Pre-forming substituted pyrimidine fragments followed by coupling reactions.
Stepwise Chlorination and Alkylation
A plausible route adapts protocols from 2,4-dichloropyrimidine derivatives :
-
Ring formation: Condensation of urea with β-keto esters under acidic conditions to yield dihydropyrimidines.
-
Oxidative aromatization: Treatment with bromine or DDQ to generate the pyrimidine ring.
-
Chlorination: Reaction with POCl₃/PCl₅ at 110–120°C introduces Cl at position 4 .
-
Alkylation: SN2 displacement using butan-2-yl bromide under phase-transfer conditions.
-
Carboxylation: Directed ortho-metalation followed by CO₂ trapping, or oxidation of a methyl group to -COOH.
Table 2: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Expected Yield | Challenges |
|---|---|---|---|
| Chlorination | POCl₃ (5 eq), PCl₅ (2 eq), 115°C | 65–75% | Over-chlorination at C2/C6 |
| Alkylation | Butan-2-yl bromide, K₂CO₃, DMF | 50–60% | Competing elimination reactions |
| Carboxylation | LDA, CO₂, THF, -78°C | 30–40% | Regioselectivity control |
Physicochemical and Spectroscopic Properties
Solubility and Partitioning Behavior
The compound exhibits amphiphilic character due to its nonpolar butan-2-yl group and ionizable carboxylic acid. Predicted solubility spans:
-
Aqueous systems: 1.2 mg/mL in neutral pH, increasing to 8.5 mg/mL at pH > 5 (deprotonated -COO⁻ form).
-
Organic solvents: High solubility in DMSO (≥50 mg/mL) and moderate in ethanol (12–15 mg/mL) .
Spectral Signatures
Theoretical spectroscopic profiles were extrapolated from similar pyrimidine-carboxylic acids:
-
¹H NMR (DMSO-d₆): δ 1.05 (d, 6H, CH(CH₃)₂), 2.15 (m, 1H, CH), 2.85 (m, 2H, CH₂), 8.75 (s, 1H, C6-H), 13.2 (br s, 1H, -COOH).
-
IR (KBr): 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyrimidine), 750 cm⁻¹ (C-Cl).
Challenges and Future Directions
Synthetic Optimization
Current limitations in yield (30–60% for key steps) necessitate:
-
Catalyst development: Palladium-catalyzed C-H activation for direct carboxylation.
-
Flow chemistry approaches: Improved temperature control during exothermic chlorination.
Computational Modeling
Machine learning models (e.g., AlphaFold2) could predict:
-
Solid-state behavior: Crystal packing motifs affecting bioavailability.
-
Metabolic pathways: Sites of Phase I/II modification for ADME profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume